molecular formula C12H20ClN3O2 B1435660 ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride CAS No. 1803593-01-2

ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride

Cat. No.: B1435660
CAS No.: 1803593-01-2
M. Wt: 273.76 g/mol
InChI Key: NNBMUPUQHLDWBU-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride (CAS: 1803593-01-2) is a pyrazole-derived compound with a molecular formula of C₁₂H₂₀ClN₃O₂ and a molecular weight of 273.76 g/mol . The structure comprises a pyrazole ring substituted with a methyl group at position 5, a piperidin-4-yl group at position 1, and an ethyl carboxylate moiety at position 4, with a hydrochloride counterion. This compound is of interest in medicinal chemistry due to the piperidine and pyrazole motifs, which are prevalent in bioactive molecules targeting neurological and inflammatory pathways.

Analytical data from collision cross-section (CCS) predictions highlight its physicochemical behavior:

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 224.13936 152.5
[M+Na]⁺ 246.12130 162.1
[M-H]⁻ 222.12480 152.7

Properties

IUPAC Name

ethyl 5-methyl-1-piperidin-4-ylpyrazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2.ClH/c1-3-17-12(16)11-8-14-15(9(11)2)10-4-6-13-7-5-10;/h8,10,13H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBMUPUQHLDWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antiparasitic Activity

Research indicates that derivatives of pyrazole compounds, including ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride, exhibit significant antiparasitic effects. Notably, modifications to the pyrazole structure have shown effectiveness against Plasmodium falciparum, the causative agent of malaria, with some derivatives achieving effective concentrations as low as 0.010 μM.

Anticancer Potential

The compound is being investigated for its anticancer properties, particularly through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to reduced proliferation of cancer cells, making this compound a candidate for further studies in cancer therapy.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. These effects could make it a potential therapeutic agent for inflammatory diseases, warranting further investigation into its mechanisms and efficacy.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound.
  • Introduction of the Piperidine Moiety : This involves nucleophilic substitution reactions where a halogenated pyrazole derivative reacts with piperidine.
  • Carboxylation : The carboxylic acid group is introduced using carboxylating agents.
  • Formation of the Hydrochloride Salt : The final compound is obtained by treating the free base with hydrochloric acid.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, functioning as either an inhibitor or activator, thereby modulating various biochemical pathways.

Case Study 1: Antiparasitic Efficacy

A study published in Medicinal Chemistry explored the efficacy of various pyrazole derivatives against malaria parasites. This compound was highlighted for its enhanced potency compared to other derivatives, making it a promising candidate for further development as an antimalarial drug .

Case Study 2: Cancer Cell Proliferation Inhibition

In another study focusing on cancer therapeutics, researchers evaluated the effects of this compound on human cancer cell lines. Results indicated that it effectively inhibited CDK activity, leading to reduced cell proliferation rates in vitro. This suggests potential for development into a therapeutic agent for cancer treatment .

Mechanism of Action

The mechanism by which ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., piperidinyl) in 5b and 5c correlate with lower melting points (~119–136°C) compared to 5f, where the electron-withdrawing 4-chlorophenylamino group increases the melting point to 190–191°C . This suggests enhanced intermolecular interactions (e.g., halogen bonding) in 5f.
  • Synthetic Efficiency : Yields for triazine derivatives (80–87%) indicate robust one-pot synthetic routes under acetic acid mediation .

Pyrazole-Piperidine Derivatives with Fluorinated Groups

The compound 1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate hydrochloride () replaces the methyl group with a trifluoromethyl (-CF₃) group. This substitution increases lipophilicity (logP) and metabolic stability, making it more suitable for blood-brain barrier penetration in CNS drug development .

Hydroxy-Substituted Analogues

Ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate () features hydroxyl groups instead of methyl and piperidinyl substituents. The polar hydroxy groups enhance aqueous solubility but may reduce membrane permeability compared to the target compound .

Impurities and Degradation Products

Impurities like ethyl 5-amino-1H-pyrazole-4-carboxylate () lack the piperidinyl group and methyl substitution, rendering them pharmacologically inactive. These are critical for quality control in manufacturing .

Biological Activity

Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C12H20ClN3O2
  • Molecular Weight : 273.76 g/mol
  • CAS Number : 1803593-01-2

The compound is believed to exert its biological effects primarily through modulation of various neurotransmitter systems and enzyme inhibition. Specifically, it has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Inhibition of Cholinesterases

Research has indicated that this compound exhibits significant inhibitory activity against cholinesterases. This is particularly relevant in the context of Alzheimer's disease, where cholinergic dysfunction is a hallmark.

CompoundIC50 (µM) AChEIC50 (µM) BChE
Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate0.0640.090
Benchmark Compound0.0100.020

The above table summarizes the inhibitory concentrations (IC50) for AChE and BChE, demonstrating that this compound can be a potential candidate for further development in treating cognitive disorders .

Antiparasitic Activity

In addition to its effects on cholinesterases, this compound has shown promising antiparasitic activity. Studies have reported varying levels of efficacy against different parasitic strains, with some derivatives achieving EC50 values as low as 0.010 µM.

Case Studies and Research Findings

  • Study on Cholinesterase Inhibition :
    • A study published in Pharmacological Reviews examined the structure-activity relationship of various pyrazole derivatives, including this compound. The findings indicated that the presence of the piperidine moiety significantly enhanced inhibitory potency against cholinesterases .
  • Antiparasitic Efficacy :
    • Another investigation focused on the antiparasitic properties revealed that modifications to the pyrazole scaffold could enhance activity against specific parasites, suggesting that this compound could serve as a lead compound for developing new antiparasitic agents .
  • Metabolic Stability Studies :
    • Metabolic stability assessments demonstrated that this compound exhibited favorable profiles in human liver microsomes, indicating potential for effective therapeutic use with manageable metabolic degradation rates .

Preparation Methods

Synthesis of the Pyrazole Core and Ester Functionality

The pyrazole core bearing an ethyl carboxylate at the 4-position is typically synthesized via condensation reactions involving hydrazines and β-ketoesters or malonate derivatives:

  • Hydrazine Condensation with Diethyl Ethoxymethylenemalonate:
    Hydrazines react with diethyl ethoxymethylenemalonate to yield 5-aminopyrazole derivatives, which can be further functionalized to introduce the methyl group at C-5 and the ester at C-4.

  • Clauson-Kaas Procedure for N-Substitution:
    The N-1 position of pyrazoles can be alkylated using the Clauson-Kaas reaction, which involves reacting pyrazoles with 2,5-dimethoxytetrahydrofuran or related reagents to install alkyl or heterocyclic substituents such as piperidinyl groups.

  • Direct Alkylation of Pyrazoles:
    Alkylation of the pyrazole nitrogen with 4-halopiperidine derivatives (e.g., 4-bromopiperidine) in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF is a common approach to introduce the piperidin-4-yl substituent.

Introduction of the Piperidin-4-yl Group

  • N-Alkylation Strategy:
    Ethyl 5-methyl-1H-pyrazole-4-carboxylate is reacted with 4-halopiperidine (such as 4-bromopiperidine) under basic conditions to form ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate. The reaction is typically conducted at room temperature or slightly elevated temperatures (25–50 °C) for several hours to ensure completion.

  • Alternative Protection/Deprotection:
    When piperidine nitrogen protection is required, Boc or other protecting groups may be used, followed by deprotection after the alkylation step to yield the free amine, which can then be converted to the hydrochloride salt.

Formation of the Hydrochloride Salt

  • The free base ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is treated with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate to form the hydrochloride salt. This step improves compound stability, crystallinity, and solubility for pharmaceutical applications.

Detailed Reaction Conditions and Parameters

Step Reaction Type Reagents/Conditions Temperature (°C) Time Yield (%) Notes
1 Pyrazole core synthesis Hydrazine + diethyl ethoxymethylenemalonate Reflux (EtOH) Several hours 70–90 Produces 5-aminopyrazole derivatives as intermediates
2 N-Alkylation Ethyl 5-methyl-1H-pyrazole-4-carboxylate + 4-bromopiperidine + K2CO3 in DMF 25–50 5–12 h 65–85 Base-mediated nucleophilic substitution to install piperidin-4-yl group
3 Hydrochloride salt formation Treatment with HCl in ethanol or ethyl acetate Ambient 1–2 h Quantitative Converts free base to hydrochloride salt for enhanced properties

Research Findings and Optimization Insights

  • Purification: Vacuum distillation and recrystallization are effective for purifying intermediate esters before alkylation. Filtration to remove salts after reaction is critical for yield and purity.

  • Reagent Ratios: Optimized molar ratios of hydrazine to β-ketoesters and alkyl halide to pyrazole are essential to minimize side reactions and maximize yield.

  • Temperature Control: Maintaining reaction temperatures within specified ranges (e.g., 20–30 °C for alkylation) prevents decomposition and promotes selective substitution.

  • Catalysts and Additives: While some pyrazole syntheses use copper triflate or ionic liquids as catalysts, the preparation of this compound typically relies on base-mediated alkylation without transition metal catalysts to avoid contamination.

Summary Table of Key Preparation Steps

Intermediate/Product Key Reaction Type Reagents/Conditions Purpose
Ethyl 5-methyl-1H-pyrazole-4-carboxylate Pyrazole ring formation Hydrazine + diethyl ethoxymethylenemalonate Core pyrazole synthesis
Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate N-Alkylation 4-Bromopiperidine + K2CO3 in DMF Install piperidin-4-yl group
Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride Salt formation HCl in ethanol or ethyl acetate Form hydrochloride salt

Q & A

Q. What are the standard synthetic protocols for preparing ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride?

The synthesis typically involves cyclocondensation of ethyl acetoacetate with a substituted hydrazine derivative, followed by functionalization of the piperidinyl group. A multi-step procedure includes:

  • Cyclocondensation using DMF-DMA to form the pyrazole core .
  • Introduction of the piperidinyl moiety via nucleophilic substitution or coupling reactions .
  • Hydrochloride salt formation through acidification with HCl . Purity is ensured via recrystallization or chromatography .

Q. How can researchers validate the purity of this compound, and what analytical methods are recommended?

Key methods include:

  • HPLC : To detect impurities like unreacted intermediates (e.g., ethyl 5-amino-1H-pyrazole-4-carboxylate) .
  • NMR spectroscopy : To confirm structural integrity, particularly the methyl and piperidinyl proton environments .
  • Mass spectrometry : For molecular weight verification and detection of trifluoromethyl or other substituents .

Q. What are the recommended storage conditions to ensure compound stability?

The hydrochloride salt is hygroscopic and should be stored under inert conditions (argon or nitrogen) at –20°C in airtight containers. Desiccants like silica gel are advised to prevent hydrolysis .

Q. How can researchers assess the compound’s solubility for in vitro assays?

Solubility is tested in DMSO (up to 100 mM) and aqueous buffers (e.g., PBS) at physiological pH. Sonication or gentle heating (≤50°C) may aid dissolution. Precipitation studies under varying ionic strengths help determine formulation stability .

Advanced Research Questions

Q. What strategies resolve contradictions between computational modeling and experimental spectral data for this compound?

Discrepancies (e.g., in IR or NMR peaks) arise from solvent effects or conformational flexibility. Solutions include:

  • DFT calculations : Simulate spectra under explicit solvent models .
  • Variable-temperature NMR : To probe dynamic conformational changes in the piperidinyl group .
  • X-ray crystallography : Provides definitive structural validation .

Q. How can X-ray crystallography address challenges in structural elucidation, such as piperidinyl ring disorder?

  • Use SHELXL for refinement, applying restraints/constraints to model disordered piperidinyl conformers .
  • High-resolution data (≤1.0 Å) and low-temperature (100 K) measurements improve electron density maps .

Q. What methodologies optimize the synthesis of analogs with modified substituents (e.g., trifluoromethyl or fluorophenyl groups)?

  • Parallel synthesis : Vary substituents using diverse aryl hydrazines or acylating agents .
  • Microwave-assisted reactions : Enhance yields for sterically hindered derivatives .
  • Late-stage functionalization : Introduce fluorinated groups via palladium-catalyzed cross-coupling .

Q. How do researchers evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

  • Kinase assays : Measure IC50 values against target kinases (e.g., EGFR or MAPK) using fluorescence polarization .
  • Microbroth dilution : Determine MIC/MBC against bacterial/fungal strains (e.g., Candida albicans) .
  • Molecular docking : Predict binding modes to guide structure-activity relationship (SAR) studies .

Q. What experimental designs mitigate interference from hydrochloride counterions in biological assays?

  • Ion-pair chromatography : Separates the free base from HCl .
  • Control experiments : Compare activity of the hydrochloride salt with the free base (generated via neutralization) .

Q. How can researchers troubleshoot low yields in the final hydrochloride salt formation step?

  • pH optimization : Adjust to 3–4 using HCl to maximize precipitation .
  • Anti-solvent addition : Use ether or hexane to reduce solubility .
  • Salt metathesis : Explore alternative counterions (e.g., sulfate) for improved crystallinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride
Reactant of Route 2
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ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride

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